molecular formula C13H12Br2O2 B12516669 3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one CAS No. 653597-75-2

3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one

Cat. No.: B12516669
CAS No.: 653597-75-2
M. Wt: 360.04 g/mol
InChI Key: QIJMJBZCGWRVCT-UHFFFAOYSA-N
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Description

3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one is a synthetic organic compound characterized by the presence of a benzopyran ring substituted with a dibromobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one typically involves the bromination of alkenes or alkynes. One common method is the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a bromine source, which proceeds under mild reaction conditions without the need for a catalyst or external oxidant . Another method involves the use of dimethyl sulfoxide (DMSO) and oxalyl bromide, which provides efficient bromination with excellent yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The choice of reagents and conditions can be optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alkanes and alcohols.

    Substitution: Various substituted benzopyran derivatives.

Scientific Research Applications

3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one involves its interaction with molecular targets such as enzymes and receptors. The dibromobutyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzopyran ring may also interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one is unique due to the presence of both a dibromobutyl group and a benzopyran ring, which confer distinct chemical reactivity and potential biological activity. Its combination of structural features makes it a valuable compound for research and industrial applications.

Properties

CAS No.

653597-75-2

Molecular Formula

C13H12Br2O2

Molecular Weight

360.04 g/mol

IUPAC Name

3-(1,1-dibromobutyl)isochromen-1-one

InChI

InChI=1S/C13H12Br2O2/c1-2-7-13(14,15)11-8-9-5-3-4-6-10(9)12(16)17-11/h3-6,8H,2,7H2,1H3

InChI Key

QIJMJBZCGWRVCT-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC2=CC=CC=C2C(=O)O1)(Br)Br

Origin of Product

United States

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